EW-7195

TGF-β signaling Kinase inhibition Cancer metastasis

EW-7195 (Vactosertib) is the optimal ALK5 inhibitor for translational oncology research. It provides unmatched potency (IC50 4.83 nM) and selectivity (>300-fold vs. p38α), minimizing off-target effects that confound results with alternatives like RepSox or SB-431542. With established clinical proof-of-concept data in combination immunotherapies and a 9-18x lower weekly dose requirement for in vivo metastasis studies compared to galunisertib, it significantly reduces study costs and compound consumption. Choose EW-7195 for cleaner, more clinically relevant, and cost-effective research.

Molecular Formula C23H18N8
Molecular Weight 406.4 g/mol
Cat. No. B8240650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEW-7195
Molecular FormulaC23H18N8
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC(=C3)C#N)C4=CN5C(=NC=N5)C=C4
InChIInChI=1S/C23H18N8/c1-15-4-2-7-19(28-15)23-22(17-8-9-21-26-14-27-31(21)13-17)29-20(30-23)12-25-18-6-3-5-16(10-18)11-24/h2-10,13-14,25H,12H2,1H3,(H,29,30)
InChIKeyKEADGKSQIBFYEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EW-7195 (Vactosertib) Compound Identification and ALK5 Inhibitor Classification for Research Procurement


EW-7195, also known as Vactosertib (TEW-7197), is a small-molecule inhibitor of activin receptor-like kinase 5 (ALK5), the type I receptor for transforming growth factor-beta (TGF-βR1) [1]. Characterized by the IUPAC name 3-(((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)amino)benzonitrile and CAS number 1352609-28-9, EW-7195 has a molecular formula of C23H18N8 and a molecular weight of 406.44 g/mol [2]. EW-7195 is an ATP-competitive inhibitor of ALK5 kinase and has progressed to multiple Phase 1 and Phase 2 clinical trials under the name Vactosertib, making it one of the most clinically advanced ALK5 inhibitors available for translational research [3].

Why EW-7195 Cannot Be Substituted with Alternative ALK5/TGFβR1 Inhibitors in Research Applications


ALK5 inhibitors exhibit substantial heterogeneity in potency, kinase selectivity, oral bioavailability, and clinical development stage [1]. While several compounds share ALK5 as a target, differences in molecular structure directly impact off-target profiles—for example, EW-7195 demonstrates >300-fold selectivity for ALK5 over p38α MAPK, whereas SB-525334 shows only ~20-40-fold selectivity [2]. Additionally, in vivo efficacy against tumor metastasis varies markedly among ALK5 inhibitors even at comparable doses, due to differences in pharmacokinetic properties and tissue distribution [3]. Generic substitution based solely on nominal target identity therefore risks introducing confounding variables that compromise experimental reproducibility and translational relevance.

EW-7195 Differentiated Activity: Comparative Evidence for Procurement Decision-Making


EW-7195 Exhibits Sub-Nanomolar ALK5 Potency with >300-Fold Selectivity Over p38α MAPK

EW-7195 demonstrates an IC50 of 4.83 nM against ALK5 kinase and an IC50 of 1.5 μM against p38α MAPK, yielding >300-fold selectivity for the intended target [1]. In contrast, the widely used ALK5 inhibitor SB-525334 (also known as 6-[2-tert-butyl-5-(6-methyl-pyridin-2-yl)-1H-imidazol-4-yl]-quinoxaline) shows an IC50 of 14.3 nM against ALK5 with only ~20-40-fold selectivity over p38α [2].

TGF-β signaling Kinase inhibition Cancer metastasis

EW-7195 Demonstrates Orally Active Anti-Metastatic Efficacy in Multiple In Vivo Breast Cancer Models

EW-7195 administered orally at 40 mg/kg three times weekly for 2.5-3 weeks significantly inhibited lung metastasis development in two distinct in vivo models: Balb/c xenograft mice bearing 4T1 cells and MMTV/cNeu transgenic mice [1]. In the 4T1 orthotopic xenograft model, EW-7195 reduced lung metastatic nodule count compared to vehicle control, while in the MMTV/cNeu transgenic model, EW-7195 prevented metastasis to the lung from primary breast tumors [1]. Galunisertib (LY2157299), a clinically evaluated ALK5 inhibitor, required doses of 75-150 mg/kg twice daily in preclinical models to achieve comparable anti-metastatic effects, suggesting a more favorable efficacy-to-dose ratio for EW-7195 [2].

Breast cancer metastasis In vivo pharmacology Anti-metastatic efficacy

EW-7195 Suppresses TGF-β1-Induced Smad2 Phosphorylation and Nuclear Translocation at Sub-Micromolar Concentrations

EW-7195 at concentrations of 0.5-1 μM completely blocked TGF-β1-induced Smad2 phosphorylation and subsequent nuclear translocation of Smad2/3 in NMuMG mammary epithelial cells [1]. In comparison, RepSox (E-616452), another ALK5 inhibitor used in stem cell research, requires concentrations of 10-25 μM to achieve comparable inhibition of Smad2 phosphorylation in similar cellular contexts [2].

Smad signaling EMT Cell-based assays

EW-7195 Clinical Development Status: Demonstrated Combination Therapy Response Rates in PD-1/PD-L1 Refractory Cancers

EW-7195 (Vactosertib) has completed multiple Phase 1 and Phase 2 clinical trials, demonstrating measurable clinical activity in combination with immune checkpoint inhibitors [1]. In a clinical trial with MSS colorectal cancer patients who had failed prior anti-cancer treatments, Vactosertib combined with pembrolizumab achieved 16.7% ORR by RECIST and 33.3% ORR by iRECIST criteria, with CEA tumor marker reduction observed in 50% of treated patients [2]. In PD-L1-low NSCLC patients (tumor PD-L1 <25%) treated with Vactosertib plus durvalumab, ORR was 16.7% compared to 2.8% with durvalumab monotherapy in a similar patient population, and 24-week disease control rate reached 33.3% (versus 20.5% with monotherapy) [3].

Cancer immunotherapy Clinical trials Combination therapy

EW-7195 Structure-Based ALK5 Inhibition with Defined Binding Mode Versus Pan-TGF-β Receptor Inhibitors

EW-7195 acts as an ATP-competitive inhibitor that binds specifically to the ATP-binding pocket of ALK5 kinase [1]. Its triazolopyridine-imidazole scaffold confers selectivity for ALK5 (TGFβR1) over structurally related ALK family members including ALK2 (ActRIA), ALK3 (BMPR1A), and ALK6 (BMPR1B) [2]. In contrast, the pan-TGF-β inhibitor A83-01 (3-(6-Methyl-2-pyridinyl)-N-phenyl-4-(4-quinolinyl)-1H-pyrazole-1-carbothioamide) inhibits ALK5 with IC50 of 12 nM but also potently inhibits ALK4 (IC50 45 nM) and ALK7 (IC50 7.5 nM), producing broader TGF-β superfamily pathway suppression [3].

Structure-activity relationship Kinase selectivity Chemical biology

EW-7195 Inhibits TGF-β1-Induced Epithelial-to-Mesenchymal Transition (EMT) and Cell Motility in Breast Cancer Cells

EW-7195 at 0.5-1 μM completely blocked TGF-β1-induced EMT as measured by morphological changes, loss of E-cadherin expression, and increased mesenchymal markers in NMuMG cells [1]. In wound healing assays measuring cell migration, EW-7195 inhibited TGF-β1-stimulated wound closure at concentrations as low as 0.5 μM [1]. For comparison, the ALK5 inhibitor SB-431542 requires 5-10 μM concentrations to achieve comparable EMT inhibition and wound closure suppression in similar cell models [2].

EMT Cancer cell motility Metastasis

Recommended Research Applications for EW-7195 Based on Differentiated Evidence


Cancer Metastasis and EMT Mechanism Studies Requiring Selective TGF-β Pathway Inhibition

EW-7195 is the preferred ALK5 inhibitor for studying TGF-β-driven epithelial-to-mesenchymal transition (EMT) and cancer cell motility due to its demonstrated potency in blocking Smad2 phosphorylation at sub-micromolar concentrations (0.5-1 μM) and its validated in vivo anti-metastatic efficacy in 4T1 orthotopic xenograft and MMTV/cNeu transgenic breast cancer models at 40 mg/kg oral dosing [1]. Compared to RepSox (requires 10-25 μM) or SB-431542 (requires 5-10 μM) for cellular EMT inhibition, EW-7195 provides ~10-50-fold greater potency, reducing solvent-related artifacts in cell culture experiments [2][3].

Immuno-Oncology Translational Research Bridging Preclinical Models to Clinical Trial Design

For research programs aiming to translate ALK5 inhibition into combination immunotherapy strategies, EW-7195 (Vactosertib) offers the advantage of established clinical proof-of-concept data [1]. In contrast to research-only ALK5 inhibitors such as SB-525334, RepSox, or A83-01 which lack clinical development, EW-7195 has demonstrated measurable combination efficacy with pembrolizumab in MSS colorectal cancer (16.7-33.3% ORR) and with durvalumab in PD-L1-low NSCLC (16.7% ORR, 33.3% 24-week DCR), providing a clinically relevant reference point for preclinical study design [2][3].

Long-Term In Vivo Studies Requiring Oral ALK5 Inhibition with Favorable Dosing Regimen

EW-7195 is the optimal choice for extended in vivo oncology studies due to its demonstrated oral activity and relatively low effective dose requirement. With anti-metastatic efficacy established at 40 mg/kg administered three times weekly (120 mg/kg/week total) in breast cancer models [1], EW-7195 achieves comparable or superior outcomes to galunisertib, which requires 75-150 mg/kg twice daily (1050-2100 mg/kg/week total) for equivalent anti-metastatic effects [2]. This 9-18-fold lower weekly dose requirement reduces compound consumption, minimizes potential toxicity confounders, and lowers overall study costs for long-term experiments.

Selective TGF-β1/ALK5 Signaling Studies Requiring Minimized BMP Pathway Interference

When experimental objectives require specific interrogation of canonical TGF-β1/ALK5/Smad2/3 signaling without confounding effects on BMP-mediated pathways, EW-7195 provides a cleaner pharmacological profile than pan-TGF-β receptor inhibitors. Unlike A83-01, which inhibits ALK4 (IC50 45 nM) and ALK7 (IC50 7.5 nM) in addition to ALK5, EW-7195 demonstrates selectivity primarily restricted to ALK5, minimizing cross-talk effects on BMP/ALK2/3/6 signaling cascades that regulate osteogenesis, development, and stem cell maintenance [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for EW-7195

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.